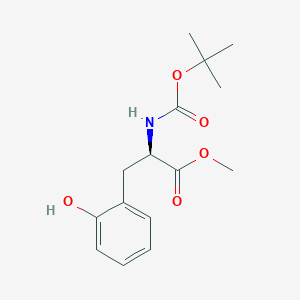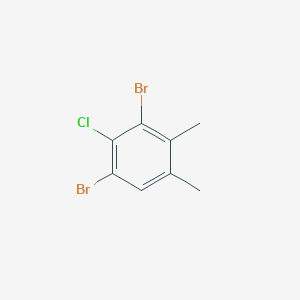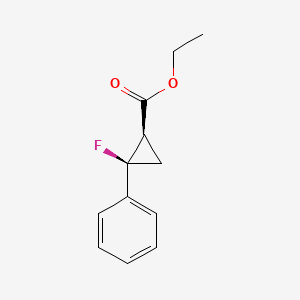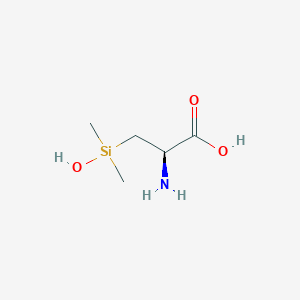
1,16-Difluorohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,16-Difluorohexadecane is a chemical compound with the molecular formula C₁₆H₃₂F₂ It is a member of the alkane family, characterized by the presence of two fluorine atoms attached to the terminal carbon atoms of a hexadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,16-Difluorohexadecane can be synthesized through several methods. One common approach involves the fluorination of hexadecane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,16-Difluorohexadecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of hexadecane or partially fluorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Major Products:
Substitution: Formation of hexadecane derivatives with different functional groups.
Oxidation: Production of hexadecanol, hexadecanal, or hexadecanoic acid.
Reduction: Formation of hexadecane or partially fluorinated hexadecane.
Scientific Research Applications
1,16-Difluorohexadecane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of fluorination on the physical and chemical properties of alkanes.
Biology: Investigated for its potential interactions with biological membranes and proteins due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a building block for designing fluorinated pharmaceuticals.
Industry: Utilized in the development of specialty materials, lubricants, and surfactants with enhanced properties.
Mechanism of Action
The mechanism by which 1,16-Difluorohexadecane exerts its effects is primarily related to its fluorine atoms. Fluorine’s high electronegativity and small size allow it to influence the compound’s reactivity and interactions with other molecules. The fluorine atoms can participate in hydrogen bonding, alter the compound’s lipophilicity, and affect its metabolic stability. These properties make this compound a valuable tool in studying molecular interactions and designing new materials.
Comparison with Similar Compounds
1,16-Dichlorohexadecane: Similar structure but with chlorine atoms instead of fluorine.
1,16-Dibromohexadecane: Contains bromine atoms, leading to different reactivity and properties.
Hexadecane: The parent hydrocarbon without any halogen substitution.
Uniqueness: 1,16-Difluorohexadecane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties compared to its chloro, bromo, and non-halogenated counterparts
Properties
CAS No. |
408-41-3 |
|---|---|
Molecular Formula |
C16H32F2 |
Molecular Weight |
262.42 g/mol |
IUPAC Name |
1,16-difluorohexadecane |
InChI |
InChI=1S/C16H32F2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 |
InChI Key |
ZFLGLTJLVNUUIO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCF)CCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)



![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)


![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)


![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)

